

# Sevabertinib: A Technical Guide to a Novel Dual EGFR and HER2 Inhibitor

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## Compound of Interest

Compound Name: Sevabertinib

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## Abstract

**Sevabertinib** (BAY 2927088) is an orally bioavailable, reversible tyrosine kinase inhibitor (TKI) that potently and selectively inhibits mutant forms of both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2] Activating mutations in EGFR and ERBB2 (the gene encoding HER2) are well-established oncogenic drivers in various solid tumors, most notably in non-small cell lung cancer (NSCLC).[1][3] **Sevabertinib** has demonstrated significant antitumor activity in preclinical models and has shown promising clinical efficacy in patients with HER2-mutant NSCLC, including those with exon 20 insertion mutations.[2][3] This technical guide provides a comprehensive overview of **Sevabertinib**, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

## Introduction

The ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1) and HER2 (ErbB2), plays a critical role in regulating cell proliferation, survival, and differentiation.[4] Dysregulation of this signaling pathway through activating mutations or overexpression is a hallmark of many cancers. While targeted therapies against EGFR have transformed the treatment landscape for certain patient populations, the emergence of resistance and the challenge of targeting specific mutations, such as exon 20 insertions, remain significant

hurdles. Similarly, HER2 alterations, though less common than in breast cancer, represent an important therapeutic target in NSCLC.[3]

**Sevabertinib** was developed to address the need for a potent inhibitor of both mutant EGFR and HER2, with a particular focus on exon 20 insertion mutations, while sparing wild-type (WT) EGFR to potentially mitigate toxicity.[1][5] Its dual inhibitory activity offers a rational therapeutic strategy to overcome signaling redundancy and potential resistance mechanisms within the ErbB pathway.

## Chemical and Physical Properties

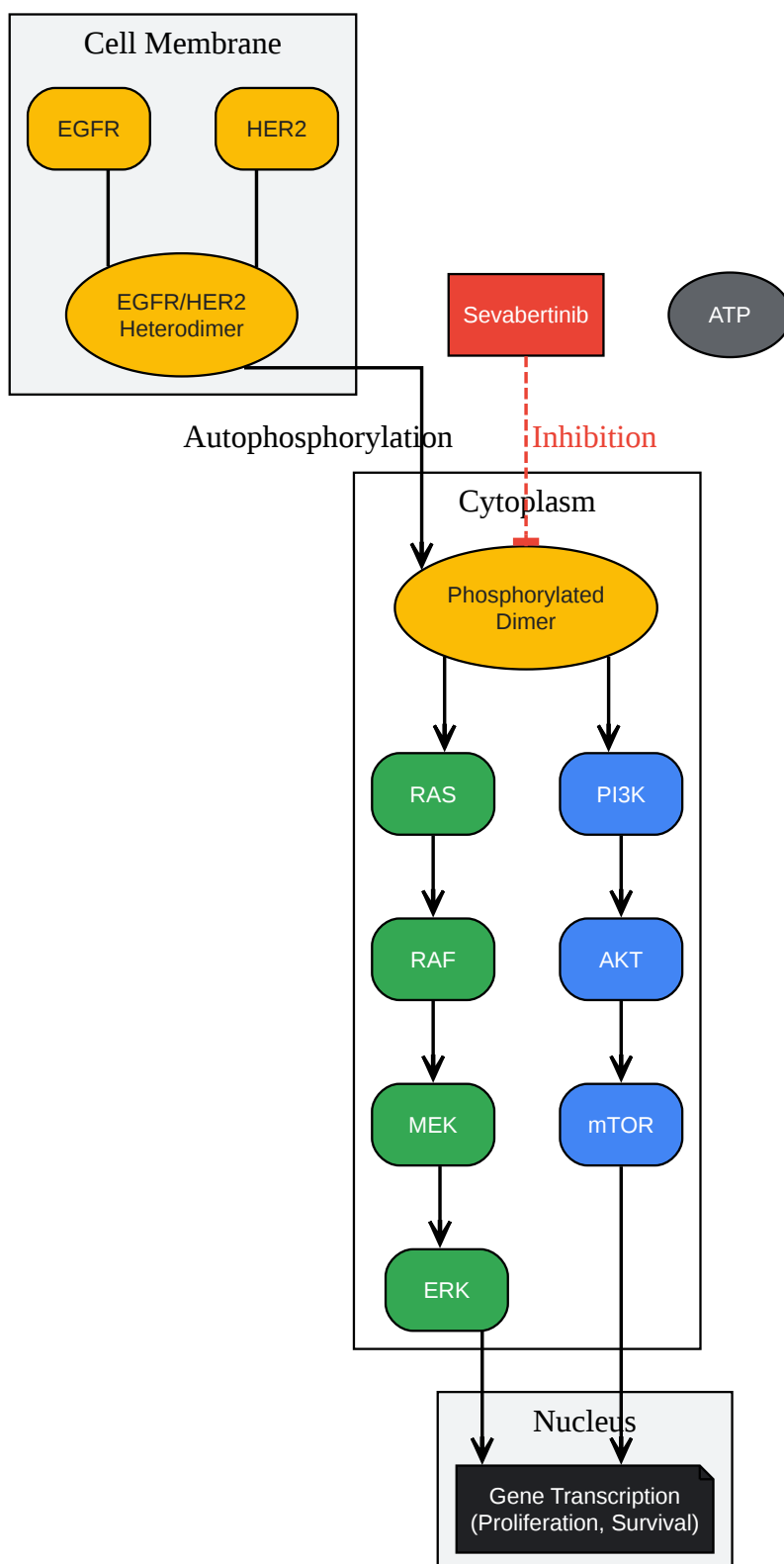
**Sevabertinib** is a small molecule inhibitor with the following characteristics:

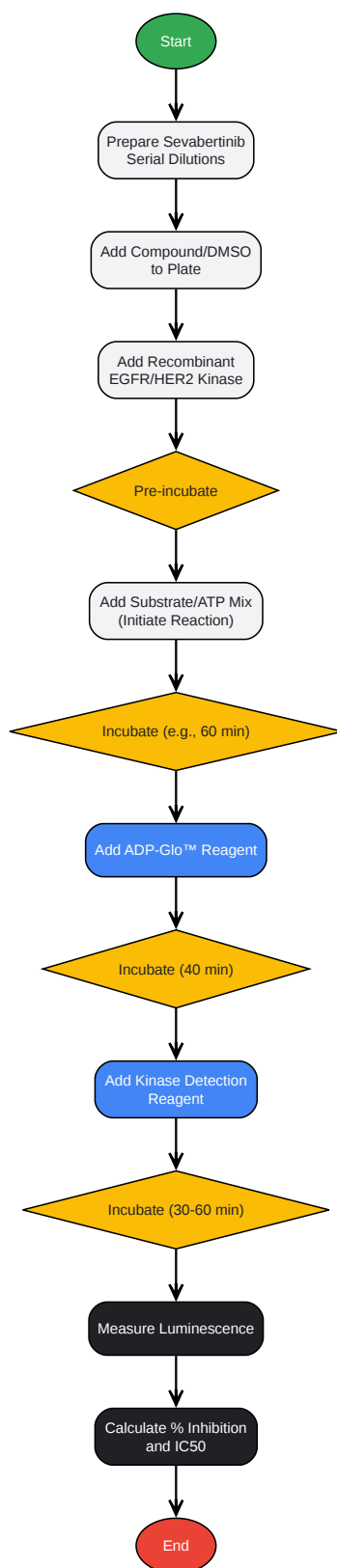
Property	Value
Chemical Name	(S)-2-(3-((1,4-dioxan-2-yl)methoxy)pyridin-4-yl)-3-((3-chloro-2-methoxyphenyl)amino)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
Synonyms	BAY 2927088
Molecular Formula	C <sub>24</sub> H <sub>25</sub> ClN <sub>4</sub> O <sub>5</sub>
Molecular Weight	484.94 g/mol
CAS Number	2521285-05-0

## Mechanism of Action

**Sevabertinib** functions as a reversible, ATP-competitive inhibitor of the kinase domains of EGFR and HER2.[1] It exhibits high selectivity for mutant forms of these receptors, including those with exon 20 insertions, over wild-type EGFR.[1] By binding to the ATP-binding pocket of the kinase domain, **Sevabertinib** blocks the autophosphorylation and activation of EGFR and HER2, thereby inhibiting downstream signaling cascades crucial for tumor cell growth and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

## Signaling Pathway Diagram





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## References

- 1. Sevabertinib (BAY 2927088) granted FDA Priority Review for the treatment of patients with HER2-mutant non-small cell lung cancer [bayer.com]
- 2. Sevabertinib, a Reversible HER2 Inhibitor with Activity in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sevabertinib in Advanced HER2-Mutant Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. esmo.org [esmo.org]
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